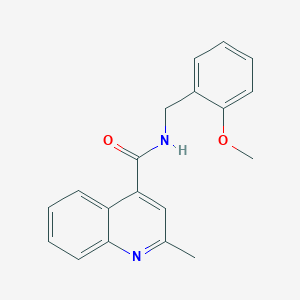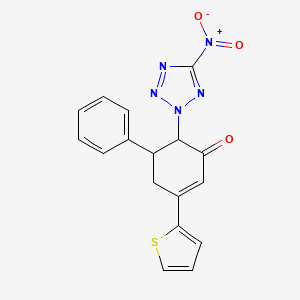
N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxybenzyl group attached to a quinoline carboxamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Mécanisme D'action
Target of Action
N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide, also known as N-(2-methoxybenzyl)-2-methyl-4-quinolinecarboxamide, is a potent hallucinogen . It exhibits high binding affinity for 5-HT2A/C and 5-HT1A serotonin receptors . These receptors are primarily found in the brain and are involved in various neurological and psychological processes.
Mode of Action
The compound acts as a potent agonist at the 5-HT2A/C and 5-HT1A serotonin receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with these receptors leads to a series of biochemical reactions that result in its hallucinogenic effects .
Biochemical Pathways
The compound’s interaction with the 5-HT2A/C and 5-HT1A serotonin receptors affects several biochemical pathways. It influences the release of neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate . These neurotransmitters play crucial roles in mood regulation, cognition, and perception, among other functions.
Pharmacokinetics
It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . This property allows the compound to exert its effects directly on the central nervous system. The compound’s lipophilicity may also play a role in its pharmacokinetics .
Result of Action
The compound’s action on the 5-HT2A/C and 5-HT1A serotonin receptors leads to a range of molecular and cellular effects. It increases the release of DA, 5-HT, and glutamate in the brain . These changes in neurotransmitter levels can lead to altered perception, mood changes, and hallucinations, which are characteristic of the compound’s psychedelic effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, chronic administration of the compound can lead to tolerance, resulting in decreased response to the drug . Furthermore, the compound’s effects on short-term memory, locomotor function, and anxiety seem to be the result of complex interactions between neurotransmitter pathways .
Analyse Biochimique
Biochemical Properties
N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are believed to be primarily due to the compound’s structure, which allows it to bind to specific sites on these biomolecules . The nature of these interactions is complex and can vary depending on the specific biomolecule involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied . The compound has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . This also includes any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Friedel-Crafts acylation of aniline derivatives, followed by cyclization to form the quinoline ring. The methoxybenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-11-16(15-8-4-5-9-17(15)21-13)19(22)20-12-14-7-3-6-10-18(14)23-2/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMJKNVWGXRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326257 | |
| Record name | N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877834-32-7 | |
| Record name | N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5132597.png)



![[4-[(4-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol](/img/structure/B5132615.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5132617.png)
![2-(DIMETHYLAMINO)-5-METHYL-1-(4-NITROPHENYL)-4-(2-OXOCYCLOHEXYL)-1H,4H,5H-PYRIDO[3,2-B]INDOLE-3-CARBONITRILE](/img/structure/B5132618.png)
![1-Ethyl-4-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5132622.png)
![2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5132625.png)

![4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B5132644.png)
![[bis(4-chlorophenyl)methylideneamino] N-phenylcarbamate](/img/structure/B5132646.png)
![4-{[4-(dimethylamino)phenyl]amino}-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5132661.png)

